molecular formula C8H16O2 B100419 1,3-Dioxolane, 2-(1-methylbutyl)- CAS No. 17155-65-6

1,3-Dioxolane, 2-(1-methylbutyl)-

Cat. No. B100419
CAS RN: 17155-65-6
M. Wt: 144.21 g/mol
InChI Key: QSGQDHBXWPACTQ-UHFFFAOYSA-N
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Description

“1,3-Dioxolane, 2-(1-methylbutyl)-” is a chemical compound with the formula C6H12O2 . It is a type of dioxolane, a class of heterocyclic acetals . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .


Synthesis Analysis

Dioxolanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . A thiol-promoted site-specific addition of 1,3-dioxolane to imines through a radical chain process enables a metal-free and redox-neutral conversion of inexpensive materials to a broad range of protected α-amino aldehydes .


Molecular Structure Analysis

The molecular structure of “1,3-Dioxolane, 2-(1-methylbutyl)-” consists of a ring of three carbon atoms and two oxygen atoms in adjacent positions . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .


Chemical Reactions Analysis

1,3-Dioxolane is used as a solvent and as a co-monomer in polyacetals . It can also be used as a reaction medium, easily prepared from lactic acid and formaldehyde, satisfying the criteria for a green solvent .


Physical And Chemical Properties Analysis

The physical properties of 1,3-Dioxolane include a colorless liquid appearance, a boiling point of 75 °C, and a molar mass of 74.08 g/mol .

Safety And Hazards

1,3-Dioxolane is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a highly flammable liquid and vapor and causes serious eye irritation . The OSHA PEL 8-hour TWA (time-weighted average) is 20 ppm .

Future Directions

1,3-Dioxolane compounds (DOXs) are being explored as biobased reaction media . They are easily prepared from lactic acid and formaldehyde and satisfy the criteria for a green solvent . This suggests potential future applications in green chemistry.

properties

IUPAC Name

2-pentan-2-yl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-7(2)8-9-5-6-10-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGQDHBXWPACTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884962
Record name 1,3-Dioxolane, 2-(1-methylbutyl)-
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxolane, 2-(1-methylbutyl)-

CAS RN

17155-65-6
Record name 2-(1-Methylbutyl)-1,3-dioxolane
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Record name 1,3-Dioxolane, 2-(1-methylbutyl)-
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Record name 1,3-Dioxolane, 2-(1-methylbutyl)-
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Record name 1,3-Dioxolane, 2-(1-methylbutyl)-
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Record name 2-(sec-butyl)-1,3-dioxolane
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